molecular formula C17H17NO3 B11844229 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11844229
M. Wt: 283.32 g/mol
InChI Key: GLPPJYISJFBOAP-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound with a complex structure that includes a quinoline core and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,3-dimethoxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would involve detailed studies to elucidate the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenyl-substituted quinolines. Examples might be:

  • 2-(2,3-Dimethoxyphenyl)-quinoline
  • 2-(2,3-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

What sets 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and physical properties, making it valuable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C17H17NO3/c1-20-16-9-5-7-12(17(16)21-2)14-10-15(19)11-6-3-4-8-13(11)18-14/h3-9,14,18H,10H2,1-2H3

InChI Key

GLPPJYISJFBOAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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